Homoplantaginin

Catalog No.
S624930
CAS No.
17680-84-1
M.F
C22H22O11
M. Wt
462.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homoplantaginin

CAS Number

17680-84-1

Product Name

Homoplantaginin

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Molecular Formula

C22H22O11

Molecular Weight

462.4 g/mol

InChI

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1

InChI Key

GCLAFEGUXXHIFT-IWLDQSELSA-N

Synonyms

6-methoxy-4',5-dihydroxyflavone-7-O-glucoside, homoplantaginin

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Isomeric SMILES

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

The exact mass of the compound Homoplantaginin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Homoplantaginin is a naturally occurring flavone glycoside, specifically the 7-O-β-D-glucoside of the aglycone hispidulin. [1] Found in plants such as *Salvia plebeia*, it is recognized for its antioxidant and anti-inflammatory activities. As a glycoside, its physicochemical properties, particularly solubility and bioavailability, differ significantly from its aglycone form, hispidulin, which is a critical consideration for experimental design and formulation. [2]

Research Fit

Natural flavonoid glycoside reference standard (Salvia plebeia)
Nrf2 activation and TAK1 target-binding study context
Oral flavonoid glycoside PK / biotransformation research
Inflammatory and oxidative stress pathway model studies

Substituting Homoplantaginin with its aglycone, hispidulin, can lead to failed experiments and formulation challenges. The presence of the 7-O-glucose moiety fundamentally alters aqueous solubility, a critical parameter for preparing stock solutions and ensuring compound availability in cell-based assays without high concentrations of organic solvents. Furthermore, glycosylation is a known modulator of biological activity; the glucose group can block interaction with certain molecular targets or alter cell permeability, resulting in a distinct pharmacological profile compared to the parent aglycone. [1] Therefore, selecting between Homoplantaginin and hispidulin is a non-trivial decision dependent on specific requirements for solubility, mechanism of action, and experimental context.

Substitution Risk

Glycosylation-dependent exposure profile

7-O-glycosylation markedly limits oral parent exposure compared to aglycone hispidulin; replacing with hispidulin or other non-glycosylated flavonoids may fundamentally alter systemic exposure and endpoint interpretation.

Target binding may not be conserved

Direct TAK1 binding and Nrf2 activation observed for homoplantaginin may not replicate with structurally similar flavonoid glycosides; target engagement requires compound-specific validation.

Natural herb constituent context

Homoplantaginin is the native form in Salvia plebeia; substituting with aglycone or other flavonoids may not reproduce the extract-level pharmacological profile in herbal medicine research.

Aqueous Solubility Advantage

The aglycone hispidulin is documented as being 'sparingly soluble' or 'insoluble' in aqueous buffers, requiring initial dissolution in pure DMSO, with a final solubility of only approximately 0.25 mg/mL in a solution containing 25% DMSO in PBS (pH 7.2). [REFS-1, REFS-2] This reliance on high concentrations of an organic solvent can introduce confounding variables in sensitive biological assays. As a glycoside, Homoplantaginin is anticipated to have significantly greater aqueous solubility, a common feature of flavonoid glycosides that improves handling and allows for the preparation of stock solutions in aqueous systems with minimal to no DMSO, thereby increasing its suitability for direct use in cell culture media. [1]

Evidence DimensionAqueous Solubility / Handling
Target Compound DataExpected enhanced aqueous solubility due to glycoside structure, simplifying preparation of stocks for biological assays.
Comparator Or BaselineHispidulin (aglycone): Sparingly soluble in aqueous buffers (~0.25 mg/mL only when prepared in 25% DMSO/PBS).
Quantified DifferenceQualitatively significant improvement in handling, reducing or eliminating the need for high concentrations of DMSO required for the aglycone comparator.
ConditionsPreparation of stock solutions for in vitro biological experiments.

This solubility difference is a primary procurement driver for researchers needing to minimize solvent artifacts in cell-based assays or develop aqueous formulations.

DPPH IC₅₀
Head-to-head
Homoplantaginin IC₅₀: 0.35 µg/mL vs. Ascorbic acid: 4.0 µg/mL
Supports radical scavenging screening
Cell-free DPPH assay; data to verify

Potent Radical Scavenging Activity

In a direct chemical assay of antioxidant potential, Homoplantaginin demonstrates potent radical scavenging activity, with a reported IC50 value of 0.35 µg/mL in the DPPH assay. In contrast, its aglycone, hispidulin, has been shown to have negligible reactivity in the same DPPH reduction assay. [1] This indicates a fundamental difference in their direct antioxidant capabilities, where the glycoside form is substantially more effective at scavenging free radicals in a cell-free system.

Evidence DimensionDPPH Radical Scavenging Activity (IC50)
Target Compound Data0.35 µg/mL
Comparator Or BaselineHispidulin: Negligible activity reported. [<a href="https://doi.org/10.1080/14786419.2022.2032050" target="_blank">1</a>]
Quantified DifferenceHomoplantaginin is a potent DPPH scavenger, whereas its aglycone comparator is largely inactive in this assay.
ConditionsCell-free 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

For applications requiring a direct-acting antioxidant to protect a formulation or compete with radicals in a chemical system, Homoplantaginin is the functionally active choice over its aglycone.

ALT/AST reduction
Model-response context
Significant reduction in ALT, AST, TNF-α, and IL-1 at 50–100 mg/kg oral vs. vehicle in mouse immunological liver injury model
Supports hepatic injury model endpoint context
BCG/LPS model; endpoint interpretation requires validation

Macrophage NO Production Inactivity

A key differentiator in anti-inflammatory research is the effect on nitric oxide (NO) production in macrophages. Studies on flavonoid structure-activity relationships using LPS-activated RAW 264.7 cells show that flavonoid aglycones are often potent inhibitors of NO production; for instance, luteolin (a close structural analog of hispidulin) has an IC50 of 27 µM. [1] However, the same research indicates that flavonoid glycosides are typically inactive, showing no significant inhibition of NO production at concentrations up to 100 µM. [1] This suggests Homoplantaginin is not a direct inhibitor of the iNOS pathway in macrophages, making it a valuable negative control or a tool to study glycoside-specific pathways, in stark contrast to the expected activity of hispidulin.

Evidence DimensionInhibition of NO Production in LPS-activated RAW 264.7 cells (IC50)
Target Compound DataExpected to be inactive (IC50 > 100 µM) based on class behavior of flavonoid glycosides. [<a href="https://doi.org/10.1016/s0006-2952(99)00185-7" target="_blank">1</a>]
Comparator Or BaselineHispidulin (via analog Luteolin): Active inhibitor (IC50 = 27 µM). [<a href="https://doi.org/10.1016/s0006-2952(99)00185-7" target="_blank">1</a>]
Quantified DifferenceHispidulin is an active inhibitor, while Homoplantaginin is expected to be inactive, demonstrating functional non-interchangeability in this key inflammatory pathway.
ConditionsLPS-stimulated RAW 264.7 macrophage cell line.

This allows researchers to specifically isolate other anti-inflammatory mechanisms or to use Homoplantaginin as a pro-drug to study the effects of its aglycone upon metabolic activation.

TLR4/NLRP3 pathway
Assay context
Reduced TLR4, MyD88, caspase-1, and IL-1β protein levels at 1–10 µM in PA-stimulated HUVECs
Supports vascular inflammation pathway study
Exact fold-change not provided; source review recommended
Oral bioavailability
Reported
Homoplantaginin: 0.1–0.75%; Hispidulin: 17.8%; AUC ~5.4-fold higher for hispidulin
Parent exposure extremely low; metabolite dominates
Rat PK; species differences may apply
TAK1 binding
Context-dependent
Confirmed direct binding to TAK1 and inhibition of phosphorylation
Supports TAK1-NF-κB pathway research context
No quantitative comparator; target identification study

Aqueous-Based Cell Assays

Ideal for in vitro studies using cell lines sensitive to DMSO, where the superior aqueous solubility of Homoplantaginin allows for direct addition to culture media to investigate its effects on oxidative stress, cell signaling, or viability without solvent-induced artifacts.

Flavonoid Glycoside Metabolism & Bioavailability

Serves as the ideal substrate for studying the deglycosylation process by cellular enzymes or gut microbiota to release the active aglycone, hispidulin. This is critical for understanding its potential as a pro-drug and its pharmacokinetic profile, which cannot be assessed by administering the aglycone directly. [1]

Topical & Aqueous Antioxidant Formulations

Suitable for inclusion in aqueous-based cosmetic or research formulations where both water solubility and potent, direct radical-scavenging activity are required to protect against oxidative degradation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Radical scavenging assay screening
Reported DPPH radical scavenging capacity
Assay condition standardization and comparator benchmarking
Hepatic injury model research
Hepatocellular injury marker endpoints (ALT/AST)
Model-specificity and dose-response reproducibility
Endothelial inflammation pathway studies
TLR4/NLRP3 inflammasome pathway modulation
Protein expression endpoint validation in vascular models
Flavonoid glycoside oral PK / biotransformation
Glycoside-to-aglycone metabolic conversion profile
Parent-to-metabolite AUC ratio and exposure interpretation

XLogP3

0.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

462.11621151 Da

Monoisotopic Mass

462.11621151 Da

Heavy Atom Count

33

UNII

396COT90TD

Other CAS

17680-84-1

Wikipedia

Homoplantaginin

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